molecular formula C6H13NO3 B11765614 ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol

((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol

Cat. No.: B11765614
M. Wt: 147.17 g/mol
InChI Key: WMFOQNKUMMYDQW-KVQBGUIXSA-N
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Description

((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: is a chiral organic compound featuring a pyrrolidine ring with hydroxyl groups at the 3rd and 4th positions and methanol groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol may involve:

    Large-scale reactors: To handle the volume of reactants and products.

    Continuous flow systems: For efficient and consistent production.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form different alcohols or amines.

    Substitution: The methanol groups can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Nucleophiles: Including halides, amines, or thiols for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary alcohols.

    Substitution Products: Various functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Due to its stereochemistry, it can be used in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibition: Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate analog.

    Biochemical Pathways: Investigating its role in various biochemical pathways due to its structural similarity to natural compounds.

Medicine

    Drug Development: Exploring its potential as a pharmacophore in the development of new drugs.

    Therapeutic Agents: Potential use in designing therapeutic agents for various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Possible applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors due to its structural features.

    Pathways: Modulating biochemical pathways by acting as a substrate, inhibitor, or activator.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: can be compared with other hydroxylated pyrrolidine derivatives such as:

Uniqueness

  • Stereochemistry : The specific arrangement of hydroxyl and methanol groups in ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol provides unique reactivity and selectivity in chemical reactions.
  • Functional Groups : The presence of both hydroxyl and methanol groups allows for diverse chemical transformations and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4S)-2,4-bis(hydroxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1

InChI Key

WMFOQNKUMMYDQW-KVQBGUIXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CO)O)CO

Canonical SMILES

C1C(C(C(N1)CO)O)CO

Origin of Product

United States

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